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The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) can

significantly expedite the development and review of drugs for serious or life-threatening

conditions. However, a substantial number of BTD requests are not granted. This technical

support center provides troubleshooting guides and frequently asked questions (FAQs) to help

you navigate the complexities of the BTD application process and strengthen your submission.

Troubleshooting Guide: Common Reasons for BTD
Request Rejection
This section details the primary reasons for the denial of a Breakthrough Therapy Designation

request, offering insights into how to avoid these common pitfalls.

Issue 1: Insufficient Preliminary Clinical Evidence of a
"Substantial Improvement"
The cornerstone of a successful BTD request is the preliminary clinical evidence demonstrating

that the drug may offer a "substantial improvement" over available therapies on a clinically

significant endpoint.[1] Many rejections stem from a failure to convincingly demonstrate this.

Troubleshooting Steps:
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Magnitude of Treatment Effect: The observed treatment effect must be of a significant

magnitude. A marginal improvement is unlikely to meet the "substantial" threshold. The FDA

considers both the size and duration of the effect.[1]

Clinically Significant Endpoints: The chosen endpoints must measure a meaningful clinical

outcome.[1] Endpoints that directly assess irreversible morbidity or mortality (IMM) or serious

symptoms of the disease are generally considered clinically significant.[1] While surrogate

endpoints can be used, they must be reasonably likely to predict clinical benefit.[1]

Comparison with Available Therapy: The submission must include a clear comparison to

existing treatments. This comparison should be based on a robust understanding of the

current standard of care.

Issue 2: Inadequate Clinical Trial Design
A significant number of BTD denials are due to deficiencies in the design of the clinical trials

that generate the supporting data.[2]

Troubleshooting Steps:

Control Group Selection: The choice of a control group is critical. While placebo-controlled,

randomized trials are the gold standard, they may not always be feasible or ethical. If using

historical controls, the sponsor must provide a strong justification for their appropriateness

and comparability to the treatment group.

Sample Size: While early-phase trials are expected to have smaller sample sizes, the study

must be large enough to provide a reliable signal of a substantial treatment effect.

Endpoint Selection and Definition: The primary and secondary endpoints must be well-

defined and appropriate for the disease and the proposed mechanism of action of the drug.

Vague or poorly defined endpoints can weaken the application.

Statistical Analysis Plan: The statistical methods should be prospectively defined. Reliance

on post-hoc or exploratory analyses to demonstrate a treatment effect is a common reason

for rejection.

Issue 3: Data-Related Issues
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The quality and completeness of the submitted data are paramount.

Troubleshooting Steps:

Data Integrity and Quality: Ensure that the data is accurate, complete, and well-documented.

Any inconsistencies or missing data should be addressed and explained.

Clarity of Presentation: The data should be presented in a clear and understandable manner.

Complex datasets should be summarized effectively to highlight the key findings.

Issue 4: Safety Concerns
An unfavorable risk-benefit profile can lead to the rejection of a BTD request.

Troubleshooting Steps:

Thorough Safety Assessment: Provide a comprehensive analysis of the safety profile of the

drug. All adverse events should be reported and characterized.

Risk-Benefit Analysis: The submission should include a clear discussion of the benefit-risk

balance, particularly in the context of the seriousness of the disease and the available

therapeutic options.

Frequently Asked Questions (FAQs)
Q1: What is the overall denial rate for BTD requests?

A significant portion of BTD requests are not granted. An analysis of non-oncology BTD

requests from 2017 to 2019 found a denial rate of 61% (147 out of 240 requests).[3] Another

analysis from the program's inception in 2012 through mid-2016 showed a 50% denial rate,

with an additional 13% of requests being withdrawn by the sponsor.

Q2: What are the most common reasons for BTD request denial?

The most frequently cited reasons for the denial of a BTD request are insufficient preliminary

clinical evidence of a substantial treatment effect and inadequate clinical trial design.[2] Other

common reasons include data-related issues, inappropriate endpoint selection, safety

concerns, and over-reliance on post-hoc analyses.[3]
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Q3: Does the availability of other therapies affect the likelihood of receiving a BTD?

Yes, the context of available therapy is a key consideration. For indications where there are no

approved therapies, a BTD request may have a higher likelihood of being granted. An analysis

of non-oncology requests from 2017-2019 showed that 47% of requests for indications with no

approved therapies were granted, compared to 28% for indications with available therapies.[3]

Q4: Can a BTD be rescinded after it has been granted?

Yes, the FDA can rescind a Breakthrough Therapy Designation. Reasons for rescission include

the emergence of new data that no longer supports the "substantial improvement" criterion, the

approval of a new therapy that alters the landscape of available treatments, or the sponsor's

decision to discontinue the drug development program.[4][5]

Quantitative Data on BTD Requests
The following tables summarize key statistics regarding Breakthrough Therapy Designation

requests.

BTD Request Outcomes
(2012-2016)

Number of Requests Percentage

Granted 133 37%

Denied 182 50%

Withdrawn 49 13%

Total 364 100%

BTD Request Outcomes
for Non-Oncology Drugs
(2017-2019)

Number of Requests Percentage

Granted 93 39%

Denied 147 61%

Total 240 100%
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Data from an analysis of CDER decisions.[3]

Experimental Protocols & Methodologies
To increase the likelihood of a successful BTD request, it is crucial to employ robust clinical trial

methodologies.

Key Recommendations for Clinical Trial Design:

Randomization and Blinding: Whenever feasible and ethical, randomized, double-blind,

controlled trials provide the most robust evidence.[6] Pivotal trials supporting breakthrough

approvals that also received Accelerated Approval were less likely to be randomized or

double-blinded.[6]

Comparator Selection: The choice of the comparator is critical. It should represent the

standard of care for the indicated population. The FDA provides guidance on the choice of

control groups in clinical trials.[7]

Endpoint Selection: Primary endpoints should be clinically meaningful. While surrogate

endpoints may be acceptable for accelerated approval, they must be reasonably likely to

predict clinical benefit.[8]

Statistical Power: The trial should be adequately powered to detect a clinically meaningful

difference between the investigational drug and the comparator.

Visualizing the BTD Rejection Landscape
The following diagrams illustrate the key concepts and processes related to BTD request

denials.
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Caption: Key drivers leading to the rejection of a Breakthrough Therapy Designation request.

Common Deficiencies

Inadequate Clinical Trial Design

Inappropriate 
Control Group

Insufficient 
Sample Size

Poorly Defined 
Endpoints

Reliance on Post-Hoc 
Analyses

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1577685?utm_src=pdf-body-img
https://www.benchchem.com/product/b1577685?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Common flaws in clinical trial design that can weaken a BTD submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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